

An In-depth Technical Guide to 5-Bromo-4-(4-methylphenyl)pyrimidine

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Compound of Interest

Compound Name:	5-Bromo-4-(4-methylphenyl)pyrimidine
Cat. No.:	B116354

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **5-Bromo-4-(4-methylphenyl)pyrimidine**. This compound belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. This document outlines detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and its characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, potential biological relevance is discussed in the context of signaling pathways commonly targeted by this class of compounds. All quantitative data are presented in a clear, tabular format, and key processes are visualized through workflow and pathway diagrams.

Physicochemical Properties

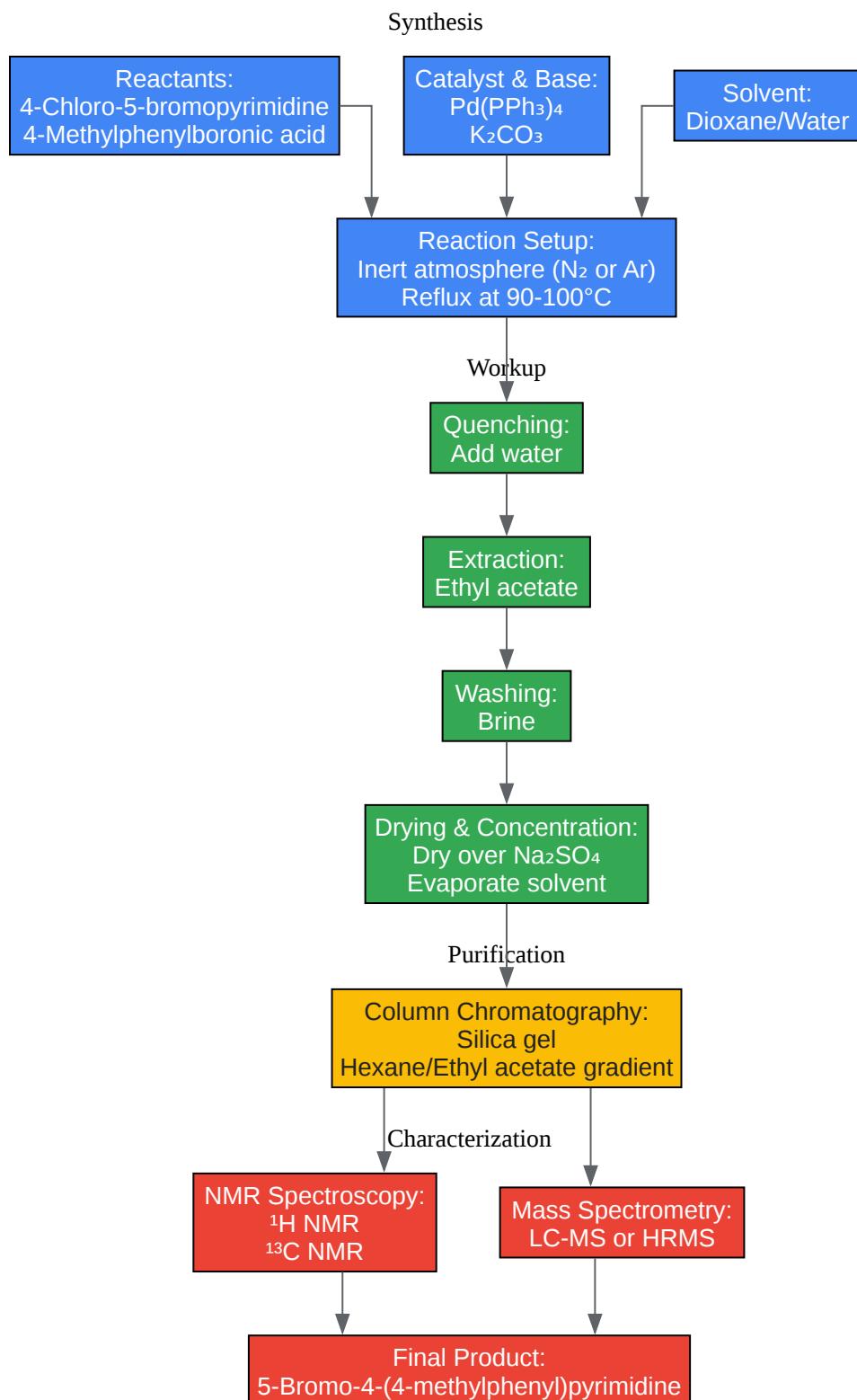
The precise experimental determination of all physicochemical properties for **5-Bromo-4-(4-methylphenyl)pyrimidine** is not readily available in published literature. The following table summarizes key calculated and predicted values to guide researchers.

Property	Value	Notes
Molecular Formula	C ₁₁ H ₉ BrN ₂	-
Molecular Weight	249.11 g/mol	Calculated
CAS Number	Not available	A CAS number for the isomer 5-Bromo-4-(2-methylphenyl)pyrimidine is 941294-34-4.
Predicted logP	3.5	Prediction based on computational models.
Predicted Solubility	Low in water	Prediction based on structural similarity to other poorly soluble pyrimidine derivatives.
Predicted Boiling Point	~350-400 °C at 760 mmHg	Prediction based on computational models.
Predicted Melting Point	~100-120 °C	Prediction based on related structures.

Synthesis and Characterization

A plausible and efficient synthetic route to **5-Bromo-4-(4-methylphenyl)pyrimidine** is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Experimental Workflow: Synthesis and Characterization

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Caption: Experimental workflow for the synthesis and characterization of **5-Bromo-4-(4-methylphenyl)pyrimidine**.

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-5-bromopyrimidine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 eq) to the flask.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
- Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x volume).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the purified compound in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Expected signals would include a singlet for the pyrimidine proton, doublets for the aromatic protons of the 4-methylphenyl group, and a singlet for the methyl protons.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum in the same solvent. The spectrum should show distinct signals for all unique carbon atoms in the molecule.
- Mass Spectrometry (MS):

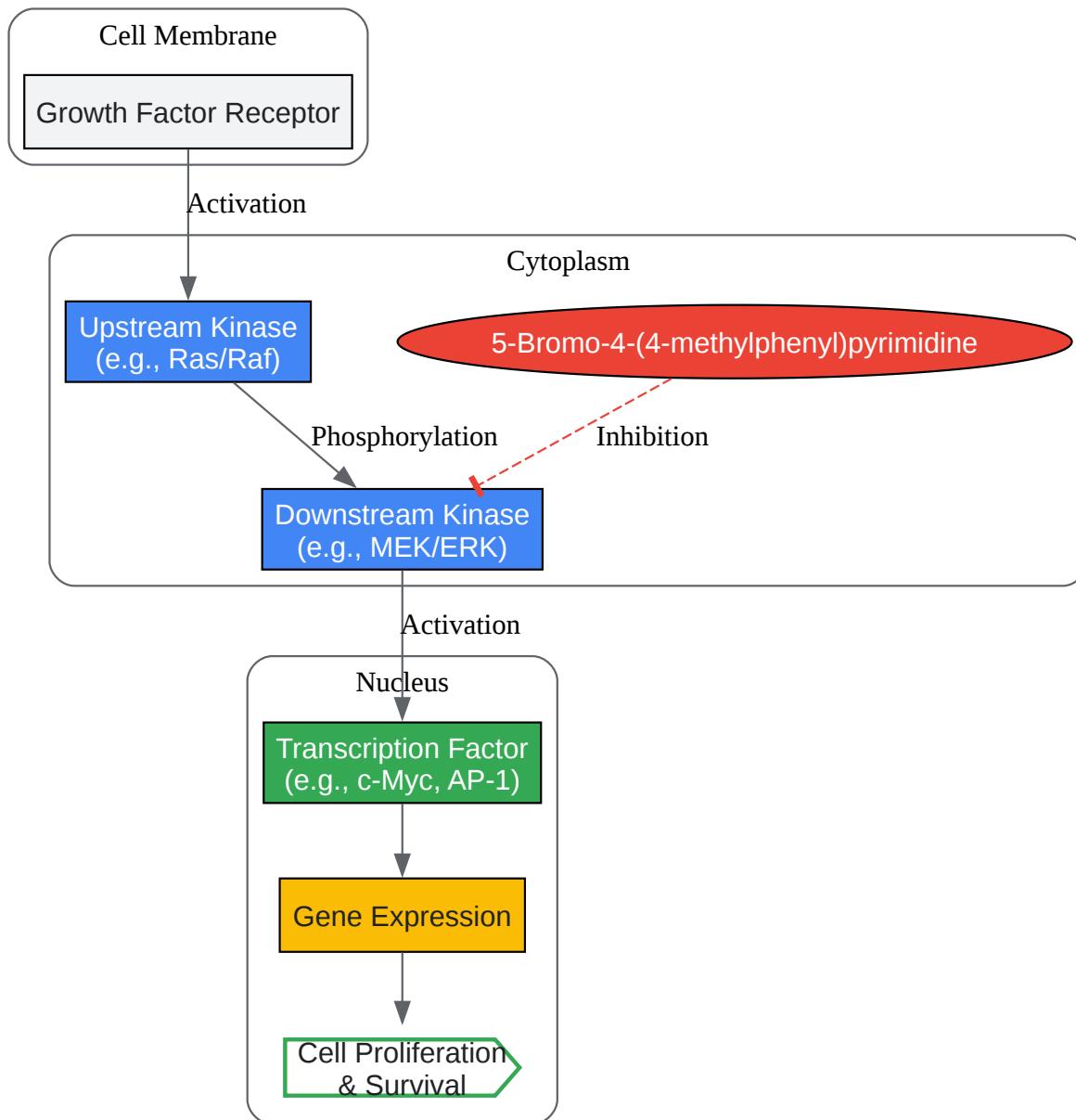
- Analyze the compound using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. The mass spectrum should display the molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **5-Bromo-4-(4-methylphenyl)pyrimidine** has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. Substituted pyrimidines often act as hinge-binding motifs in the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases such as cancer.

Representative Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a pyrimidine-based kinase inhibitor.



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Caption: A generalized kinase signaling pathway potentially inhibited by a pyrimidine-based compound.

Conclusion

5-Bromo-4-(4-methylphenyl)pyrimidine is a substituted pyrimidine with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties, a reliable method for its synthesis, and standard protocols for its characterization. The information presented here is intended to facilitate further research and development involving this and related compounds. Researchers are encouraged to perform experimental validation of the predicted properties.

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